molecular formula C22H21FN2O6S B2430597 Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate CAS No. 1048642-21-2

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate

Katalognummer: B2430597
CAS-Nummer: 1048642-21-2
Molekulargewicht: 460.48
InChI-Schlüssel: HULPFVRCVUKFHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O6S and its molecular weight is 460.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-2-30-22(27)20-19(16-6-3-4-8-18(16)31-20)24-21(26)17-7-5-13-25(17)32(28,29)15-11-9-14(23)10-12-15/h3-4,6,8-12,17H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPFVRCVUKFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates:

  • A benzofuran moiety, which is known for various biological activities.
  • A pyrrolidine ring modified with a sulfonyl group, enhancing its interaction with biological targets.
  • An ethyl ester group that may influence solubility and bioavailability.

The molecular formula for this compound is C19H22FNO5S, with a molecular weight of approximately 393.45 g/mol.

1. TRP Channel Modulation

Research indicates that derivatives of sulfonyl-pyrrolidine compounds can act as antagonists for Transient Receptor Potential (TRP) channels. These channels are involved in various physiological processes, including pain sensation and inflammation. Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate has shown promise in modulating these channels, potentially leading to analgesic effects .

2. Anticancer Activity

Studies have demonstrated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For example, related structures have been reported to inhibit cell growth in colorectal and ovarian cancer models, with IC50 values indicating potent activity . The presence of the fluorophenyl group is believed to enhance the interaction with cancer-related targets.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit specific kinases implicated in cancer progression. For instance, it has been suggested that the compound can reduce tumor growth by interfering with cellular signaling pathways essential for cancer cell survival .

Table 1: Summary of In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT1167.76Inhibition of cell proliferation
OVCAR-89.76Targeting kinase pathways

In Vivo Studies

Preclinical studies have indicated that oral administration of related compounds leads to significant bioavailability and therapeutic effects in animal models. For example, a related sulfonamide compound demonstrated an oral bioavailability of 52.5% in rat models, suggesting favorable absorption characteristics .

Case Study 1: Analgesic Effects

A study focused on the analgesic potential of sulfonyl-pyrrolidine derivatives found that compounds similar to Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate exhibited significant pain relief in animal models. The study attributed this effect to TRP channel inhibition, leading to reduced nociceptive signaling .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer efficacy of a closely related compound in vitro and in vivo. The results showed a marked reduction in tumor size in treated mice compared to controls, with histological analysis revealing decreased cellular proliferation markers .

Wissenschaftliche Forschungsanwendungen

Structural Formula

The structural formula can be represented as follows:

C20H22FN3O5S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_3\text{O}_5\text{S}

Pharmacological Potential

Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Its design is based on the modification of known compounds that exhibit cyclooxygenase (COX) inhibition properties, which are critical in the management of pain and inflammation.

Case Study: COX Inhibition

Research indicates that compounds with similar structures have shown significant inhibition of COX-II, an enzyme involved in inflammatory processes. For instance, molecular docking studies have demonstrated that modifications to the phenyl moiety can enhance binding affinity to COX-II, suggesting that ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate may exhibit improved anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Another promising application of this compound lies in oncology. Preliminary studies suggest that derivatives of pyrrolidine compounds can act as kinase inhibitors, targeting pathways involved in cancer progression.

Case Study: Kinase Inhibition

In vitro evaluations have shown that related compounds can effectively inhibit various kinases associated with tumor growth. For example, certain derivatives demonstrated a reduction in tumor size by up to 42% in animal models . The presence of the fluorophenyl group is believed to enhance the selectivity and potency of these compounds against specific cancer cell lines.

Neuroprotective Effects

Emerging research also indicates potential neuroprotective effects of ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

Case Study: Neuroprotection

Studies have highlighted the efficacy of certain pyrrolidine derivatives in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationPyrrole derivatives
2SulfonationSulfonating agents
3EsterificationEthyl benzofuran-2-carboxylic acid

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ethyl ester at the benzofuran-2-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Conditions Reagents Outcome Reference
Basic hydrolysis (saponification)NaOH (1–2 M), H₂O/EtOH, refluxFormation of carboxylic acid (94% yield)
Acidic hydrolysisHCl (6 M), refluxPartial hydrolysis with ester decomposition

This reaction is stereoelectronically controlled by the benzofuran core’s electronic environment, with basic conditions favoring complete conversion.

Transamidation of the Carboxamide Group

The pyrrolidine-2-carboxamide moiety participates in transamidation reactions, enabling replacement of the amine group. This is achieved via activation of the carbonyl group followed by nucleophilic attack.

Key Steps:

  • Activation : Use of HATU or Ph₂POCl to generate reactive intermediates (e.g., acyloxyphosphonium species).

  • Nucleophilic substitution : Reaction with primary/secondary amines or aryl amines.

Reagent System Amine Type Yield Range Application Example
HATU, DIPEA, DMFAlkylamines (e.g., cyclohexylamine)68–82%Synthesis of N-alkylcarboxamides
Ph₂POCl, NEt₃, CH₂Cl₂Aryl amines (e.g., aniline)55–70%Production of N-arylcarboxamides

Transamidation preserves the sulfonamide and benzofuran integrity while diversifying the carboxamide’s substituents .

Nucleophilic Substitution at the Sulfonamide Group

The 4-fluorophenylsulfonyl group exhibits limited reactivity due to electron-withdrawing effects but can undergo substitution under forcing conditions:

Reaction Type Conditions Nucleophile Product
Aromatic nucleophilic substitutionK₂CO₃, DMF, 100°CPiperidineReplacement of fluorine with piperidine
Sulfonate displacementNaH, THF, 0°C to RTThiols (e.g., benzylthiol)Thioether formation

The 4-fluoro substituent’s poor leaving-group ability necessitates strong bases or elevated temperatures.

Functionalization of the Benzofuran Core

The benzofuran scaffold can undergo electrophilic aromatic substitution (EAS) at the C5 position, though steric hindrance from adjacent groups limits reactivity:

Reaction Reagents Position Modified Yield
NitrationHNO₃, H₂SO₄, 0°CC545%
HalogenationNBS, AIBN, CCl₄, refluxC538%

Pd-catalyzed C–H arylation at C3 is precluded due to the existing carboxamide substituent .

Reduction and Oxidation Reactions

  • Reduction : The pyrrolidine carboxamide resists standard LiAlH₄ reduction due to sulfonamide electron withdrawal.

  • Oxidation : The benzofuran’s electron-rich system reacts with mCPBA to form epoxides (unstable under isolation conditions).

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 12 h), with degradation pathways including:

  • Ester hydrolysis (major).

  • Sulfonamide cleavage (minor).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzofuran-2-carboxylate, and how can they be methodologically addressed?

  • Answer : The compound’s complexity arises from its benzofuran core, sulfonamide linkage, and pyrrolidine-carboxamide substituent. Key challenges include regioselective functionalization of the benzofuran ring and ensuring stereochemical integrity during pyrrolidine coupling.

  • Methodology :

Use Suzuki-Miyaura coupling for benzofuran functionalization to minimize side reactions.

Employ orthogonal protecting groups (e.g., Fmoc for amines) during pyrrolidine-2-carboxamide synthesis to preserve stereochemistry .

Optimize sulfonylation conditions (e.g., 4-fluorophenylsulfonyl chloride in DCM with pyridine) to avoid over-sulfonation .

Q. How is the structural characterization of this compound validated in academic research?

  • Answer : Multi-modal spectroscopic and crystallographic techniques are critical:

  • Methodology :

NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D-COSY/HMQC to confirm connectivity of the benzofuran, sulfonyl, and pyrrolidine groups.

X-ray crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .

HRMS : Confirm molecular formula and isotopic patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives like this compound?

  • Answer : Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) often stem from assay conditions or structural variations.

  • Methodology :

Dose-response standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

SAR studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with nitro groups) to isolate pharmacophores .

Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to assess target binding vs. off-target effects) .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

  • Answer : Crystal structures reveal packing motifs and solvent-accessible surfaces critical for solubility and bioavailability.

  • Methodology :

Analyze hydrogen-bond networks (e.g., sulfonyl-oxygen interactions) to predict stability in physiological conditions .

Modify hydrophobic groups (e.g., ethyl ester) to enhance membrane permeability while retaining hydrogen-bond donors for target binding .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Answer : Use kinetic assays and structural biology:

  • Methodology :

Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Cryo-EM/X-ray co-crystallization : Resolve the compound bound to its target (e.g., kinase or protease) to identify key binding residues .

Mutagenesis : Validate binding interactions by mutating residues identified in crystallography (e.g., Asp189 in trypsin-like proteases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.